molecular formula C23H22N6O4 B12157930 N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

Cat. No.: B12157930
M. Wt: 446.5 g/mol
InChI Key: YYNQRIIYEKEGGO-UHFFFAOYSA-N
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Description

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound is characterized by its unique structure, which includes two indole moieties connected by a pentanedihydrazide linker.

Preparation Methods

The synthesis of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide typically involves a condensation reaction between 1H-indole carbaldehyde oxime and a suitable hydrazide derivative . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides. This leads to the formation of N-substituted indole derivatives.

Scientific Research Applications

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide can be compared with other indole derivatives such as:

These compounds share similar structural features but differ in their substituents and linker lengths, which can influence their chemical reactivity and biological activities

Properties

Molecular Formula

C23H22N6O4

Molecular Weight

446.5 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pentanediamide

InChI

InChI=1S/C23H22N6O4/c1-12-6-8-16-14(10-12)20(22(32)24-16)28-26-18(30)4-3-5-19(31)27-29-21-15-11-13(2)7-9-17(15)25-23(21)33/h6-11,24-25,32-33H,3-5H2,1-2H3

InChI Key

YYNQRIIYEKEGGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O

Origin of Product

United States

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